molecular formula C18H16ClNO2S B1188998 1-(4-chlorophenyl)-4-hydroxy-3-isopropyl-6-(2-thienyl)-2(1H)-pyridinone

1-(4-chlorophenyl)-4-hydroxy-3-isopropyl-6-(2-thienyl)-2(1H)-pyridinone

Cat. No.: B1188998
M. Wt: 345.8g/mol
InChI Key: PSVBANRAXKVPPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-4-hydroxy-3-isopropyl-6-(2-thienyl)-2(1H)-pyridinone is a complex organic compound that features a pyridine ring substituted with a chlorophenyl group, an isopropyl group, and a thienyl group

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-4-hydroxy-3-isopropyl-6-(2-thienyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Substitution Reactions: The chlorophenyl, isopropyl, and thienyl groups are introduced through substitution reactions using suitable reagents and catalysts.

    Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents under controlled conditions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-chlorophenyl)-4-hydroxy-3-isopropyl-6-(2-thienyl)-2(1H)-pyridinone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the oxidation state of the pyridine ring.

    Substitution: The chlorophenyl and thienyl groups can undergo electrophilic or nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution and coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-chlorophenyl)-4-hydroxy-3-isopropyl-6-(2-thienyl)-2(1H)-pyridinone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-hydroxy-3-isopropyl-6-(2-thienyl)-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(4-chlorophenyl)-4-hydroxy-3-isopropyl-6-(2-thienyl)-2(1H)-pyridinone can be compared with similar compounds, such as:

    1-(4-Chlorophenyl)-3-isopropyl-4-hydroxypyridine-2(1H)-one: Lacks the thienyl group, which may affect its chemical reactivity and biological activity.

    1-(4-Chlorophenyl)-3-isopropyl-6-(2-thienyl)pyridine-2(1H)-one: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.

    1-(4-Chlorophenyl)-3-methyl-6-(2-thienyl)-4-hydroxypyridine-2(1H)-one: Substitutes the isopropyl group with a methyl group, potentially altering its steric and electronic properties.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H16ClNO2S

Molecular Weight

345.8g/mol

IUPAC Name

1-(4-chlorophenyl)-4-hydroxy-3-propan-2-yl-6-thiophen-2-ylpyridin-2-one

InChI

InChI=1S/C18H16ClNO2S/c1-11(2)17-15(21)10-14(16-4-3-9-23-16)20(18(17)22)13-7-5-12(19)6-8-13/h3-11,21H,1-2H3

InChI Key

PSVBANRAXKVPPB-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C=C(N(C1=O)C2=CC=C(C=C2)Cl)C3=CC=CS3)O

Origin of Product

United States

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